molecular formula C8H4BrClO3S B3229478 3-Bromo-1-benzofuran-2-sulfonyl chloride CAS No. 128852-14-2

3-Bromo-1-benzofuran-2-sulfonyl chloride

Cat. No.: B3229478
CAS No.: 128852-14-2
M. Wt: 295.54 g/mol
InChI Key: HWALYCVZMTVWKQ-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran-2-sulfonyl chloride: is an organic compound with the molecular formula C8H4BrClO3S and a molecular weight of 295.54 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of bromine, sulfonyl, and chloride functional groups makes this compound highly reactive and useful in various chemical reactions and applications.

Future Directions

Benzofuran compounds, including 3-Bromo-1-benzofuran-2-sulfonyl chloride, have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, benzofuran substituted chalcone compounds are important directions in anticancer drug research .

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects on various types of cancer cells , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit cell growth . The bromo and sulfonyl chloride groups in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the observed anticancer activities of some benzofuran derivatives , it can be inferred that the compound may affect pathways related to cell growth and survival.

Result of Action

Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzofuran-2-sulfonyl chloride typically involves the sulfonylation of 3-bromo-1-benzofuran. This can be achieved by reacting 3-bromo-1-benzofuran with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

3-Bromo-1-benzofuran+Chlorosulfonic acid3-Bromo-1-benzofuran-2-sulfonyl chloride+Hydrogen chloride\text{3-Bromo-1-benzofuran} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} 3-Bromo-1-benzofuran+Chlorosulfonic acid→3-Bromo-1-benzofuran-2-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzofuran-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Coupled Products: Formed by Suzuki-Miyaura coupling reactions

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-benzofuran-2-sulfonyl chloride is unique due to the presence of both the benzofuran ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

3-bromo-1-benzofuran-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO3S/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWALYCVZMTVWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288142
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128852-14-2
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128852-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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